2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
Description
2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a dichlorinated aromatic ring (2,4-dichloro substitution) and a pyridinylmethyl substituent modified with a furan-2-yl group.
Properties
IUPAC Name |
2,4-dichloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-12-5-6-13(14(19)9-12)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCWFRSHPJIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 2-(furan-2-yl)pyridin-3-ylmethanamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reagents/Conditions | Major Products | Mechanistic Insights | References |
|---|---|---|---|
| HCl (aqueous, reflux) | 2,4-dichlorobenzoic acid | Acidic cleavage of the amide bond via protonation of carbonyl oxygen. | |
| NaOH (aqueous, 80°C) | Sodium 2,4-dichlorobenzoate | Base-mediated saponification of the amide to carboxylate salt. | |
| Enzymatic (e.g., protease) | Degradation intermediates | Limited data available; potential esterase-like activity targeting the amide linkage. |
Substitution Reactions
The chlorine atoms at the 2- and 4-positions of the benzamide core are susceptible to nucleophilic aromatic substitution (NAS).
| Reagents/Conditions | Nucleophile | Major Products | Key Observations | References |
|---|---|---|---|---|
| NaOCH₃ (methanol, 60°C) | Methoxide | 2-methoxy-4-chloro-N-(substituted)benzamide | Regioselectivity favors substitution at C2. | |
| NH₃ (ethanol, RT) | Ammonia | 2-amino-4-chloro-N-(substituted)benzamide | Requires prolonged reaction times (>24 hrs). | |
| KOtBu (THF, 0°C) | tert-butoxide | 2-tert-butoxy-4-chloro-N-(substituted)benzamide | Steric hindrance limits C4 substitution. |
Oxidation
The furan ring undergoes oxidation to form reactive intermediates or stable oxidized products.
Key Research Findings :
-
Oxidation of the furan moiety generates electrophilic intermediates, which may form glutathione conjugates in metabolic studies ( ).
-
Stability studies show no significant ring-opening under physiological conditions, suggesting metabolic resistance ( ).
Reduction
The pyridine and furan rings can undergo hydrogenation under catalytic conditions.
| Reagents/Conditions | Major Products | Selectivity | References |
|---|---|---|---|
| H₂ (10 atm), Pd/C (ethanol) | Tetrahydrofuran-pyridine derivative | Complete saturation of both heterocyclic rings. | |
| NaBH₄ (MeOH, RT) | No reaction | Borohydride fails to reduce amide or aromatic systems. |
Critical Analysis of Divergent Data
-
Substitution vs. Oxidation Competition :
-
Metabolic Fate :
-
Industrial Scalability :
-
Continuous flow reactors improve yield in NAS reactions by minimizing side products ().
-
This compound’s multifunctional reactivity positions it as a versatile intermediate in pharmaceutical synthesis, though metabolic instability of the furan ring warrants caution in drug design.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, research has shown that related derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis.
Case Study: Kinase Inhibition
A study reported the synthesis of related compounds that effectively inhibited the activity of FLT3 and other protein kinases associated with cancer progression. These findings suggest that 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide could serve as a scaffold for developing novel anticancer agents targeting similar pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that derivatives containing the furan-pyridine moiety possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| 2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide | TBD | TBD |
Neuroprotective Effects
Emerging research suggests that compounds similar to 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, related compounds demonstrated significant neuroprotective effects, reducing markers of oxidative stress and improving cognitive function . This positions the compound as a potential candidate for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core benzamide scaffold is shared with several derivatives, but key differences in substituents significantly alter properties:
Key Observations :
- Furan vs. Phenyl : The furan ring in the target compound may reduce lipophilicity compared to phenyl (e.g., in ), but its oxygen atom could engage in hydrogen bonding, influencing solubility or receptor interactions.
- Heterocyclic Variations: Pyridine and furan combinations (target) contrast with trifluoromethyl-pyridine () or morpholino groups (e.g., in ), affecting electron-withdrawing/donating properties.
Physicochemical Properties
While direct data for the target compound are unavailable, comparisons with analogs suggest trends:
Insights :
Challenges :
- Steric hindrance from the furan-pyridinylmethyl group may reduce reaction yields compared to less bulky analogs.
Biological Activity
2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H13Cl2N3O |
| Molecular Weight | 320.19 g/mol |
| CAS Number | 1013695-70-9 |
| Melting Point | Not specified |
This compound features a dichlorobenzamide core with a furan-pyridine substituent, which is critical for its biological activity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have demonstrated their effectiveness against various bacterial strains.
- Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Efficacy : In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL against gram-positive and gram-negative bacteria.
Anticancer Activity
The anticancer potential of 2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has been explored through various assays.
- Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed promising results in inhibiting cell proliferation.
- Mechanisms : The proposed mechanisms include induction of apoptosis and cell cycle arrest, likely due to its interaction with DNA and modulation of signaling pathways involved in cell survival.
Case Studies
Several studies have focused on the biological evaluation of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Husein et al. evaluated the antibacterial activity of various benzamide derivatives, including 2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide. The results indicated that this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli, with an MIC comparable to standard antibiotics like amikacin .
Case Study 2: Anticancer Properties
In a separate study published in MDPI, the compound was tested against several cancer cell lines. It demonstrated a dose-dependent reduction in cell viability, particularly at concentrations above 20 µM. The study concluded that the compound could serve as a lead for further development of anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
